Product packaging for 1,4-Bis(dichloromethyl)benzene(Cat. No.:CAS No. 7398-82-5)

1,4-Bis(dichloromethyl)benzene

Cat. No.: B1346832
CAS No.: 7398-82-5
M. Wt: 243.9 g/mol
InChI Key: VOWDXSFJQOEFSH-UHFFFAOYSA-N
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Description

1,4-Bis(dichloromethyl)benzene, a member of the halogenated benzene (B151609) family, is a synthetic organic compound with the molecular formula C₈H₆Cl₄. nih.gov The structure consists of a central benzene ring with two dichloromethyl groups (-CHCl₂) attached at the para positions (1 and 4). This arrangement of reactive dichloromethyl groups makes it a valuable intermediate in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₈H₆Cl₄ nih.gov
Molecular Weight 243.9 g/mol nih.gov
CAS Number 7398-82-5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl4 B1346832 1,4-Bis(dichloromethyl)benzene CAS No. 7398-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDXSFJQOEFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871190
Record name 1,4-Bis(dichloromethyl)benzene
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Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-82-5
Record name 1,4-Bis(dichloromethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene
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Record name α,α,α',α'-tetrachloro-p-xylene
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Synthetic Methodologies for 1,4 Bis Dichloromethyl Benzene

Direct Halogenation Strategies

Direct halogenation strategies for synthesizing 1,4-Bis(dichloromethyl)benzene focus on the precise control of reaction conditions to achieve selective chlorination and minimize the formation of undesirable byproducts.

Chlorination of Benzene (B151609) Derivatives with Dichloromethyl Functionality

While less common than precursor-based routes, the direct chlorination of a benzene ring already possessing dichloromethyl groups is a potential synthetic pathway. This approach involves an electrophilic aromatic substitution reaction. For the reaction to proceed, especially with the deactivating effect of the existing dichloromethyl groups, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to "activate" the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.com The benzene ring then attacks the activated chlorine, leading to the substitution of a hydrogen atom on the ring with a chlorine atom. masterorganicchemistry.com

Role of Controlled Reaction Conditions and Catalysis in Selective Chlorination

Control over reaction conditions and the choice of catalyst are paramount in achieving selective chlorination and maximizing the yield of the desired product. The chlorination of benzene and its derivatives is an exothermic process; therefore, effective temperature management is crucial to prevent over-chlorination and the formation of polychlorinated byproducts. google.comyoutube.com

In related syntheses, such as the production of 1,4-bis(dichloromethyl)-2,5-dichlorobenzene from a p-xylene (B151628) derivative, the slow addition of a free-radical initiator like AIBN under mild conditions was found to control product selectivity effectively. researchgate.netacs.org Similarly, innovations in catalysis and reaction conditions have been developed for the chlorination of p-xylene to 1,4-bis(chloromethyl)benzene (B146612). One patented method employs an ionic liquid catalyst under LED light irradiation, with the reaction temperature maintained between 110-120°C. google.com This approach, which is free of traditional solvents, is reported to have a high conversion rate and fast reaction speed. google.com Another historical method for the side-chain chlorination of toluene (B28343) involves regulating the flow of the reactants and using light to direct the chlorination, which helps prevent chlorination of the benzene ring itself. google.com

The use of specific catalysts can also direct the substitution pattern. For instance, in the chlorination of benzene, ferric chloride is a common catalyst. fossee.in The choice of reactor can also play a role; an outer circulation reactor, for example, can provide better mixing and heat transfer, leading to faster reaction speeds and higher production capacity. google.com

Minimization of Polychlorinated Byproducts

A significant challenge in the synthesis of this compound is the formation of polychlorinated byproducts through over-chlorination. Controlling the stoichiometry of chlorine is a key strategy to minimize these unwanted side reactions. For example, excess chlorine can lead to the formation of byproducts such as 1,4-bis(trichloromethyl)benzene.

Careful regulation of reaction temperature is another critical factor, as higher temperatures can increase the likelihood of producing more highly chlorinated compounds. google.com Post-reaction procedures are also employed to manage byproducts. One patented method involves cooling the reaction solution to 85-90°C, which causes the crude 1,4-bis(chloromethyl)benzene to separate. This separation from unreacted starting materials and soluble byproducts prevents further chlorination of the desired product. google.com The final purification is often achieved through vacuum rectification. google.com

Precursor-Based Synthetic Routes

The most prevalent methods for synthesizing this compound involve starting from more readily available precursors, such as xylene or dichlorobenzene derivatives.

Transformation of Related Xylene Derivatives

The industrial production of this compound, also known as α,α'-dichloro-p-xylene, primarily relies on the chlorination of para-xylene (p-xylene). smolecule.comontosight.ai This process involves the substitution of hydrogen atoms on the methyl groups with chlorine.

One innovative, solvent-free synthesis technology involves the reaction of p-xylene with chlorine gas under LED light irradiation in the presence of an ionic liquid catalyst. google.com The reaction is followed by a cooling separation step and final purification by vacuum rectification to yield a product with over 99% purity. google.com The reaction is typically run for 3 to 10 hours at a temperature of 110-120°C. google.com

ParameterValueReference
Starting Material p-Xylene google.com
Reagent Chlorine Gas google.com
Catalyst Ionic Liquid google.com
Irradiation LED Light Source google.com
Reaction Temperature 110-120 °C google.com
Reaction Time 3-10 hours google.com
Post-Reaction Step Cooling & Separation google.com
Purification Vacuum Rectification google.com
Final Purity >99% google.com

This interactive table summarizes the conditions for a solvent-free synthesis of this compound from p-xylene.

Utilization of 1,4-Dichlorobenzene (B42874) Precursors

An alternative synthetic pathway involves using substituted dichlorobenzene compounds as precursors. For instance, the compound 1,4-dichloro-2,5-bis(dichloromethyl)benzene (B1363544) is synthesized through the chlorination of 1,4-dichlorobenzene or its derivatives. ontosight.ai A specific example is the chlorination of 1,4-dichloro-2,5-dimethylbenzene. researchgate.netacs.org This method, which can be scaled up for ton-scale production, yields 1,4-bis(dichloromethyl)-2,5-dichlorobenzene in good yield by carefully controlling the addition of a free radical initiator (AIBN) under mild conditions. researchgate.netacs.org This demonstrates that a dichlorobenzene core can be effectively modified to introduce dichloromethyl groups. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, the chemical industry is increasingly adopting green chemistry principles. The synthesis of this compound is no exception, with research focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Solvent-Free Reaction Systems

A significant stride in the green synthesis of this compound involves the development of solvent-free reaction systems. Traditional methods often rely on solvents that can be toxic and difficult to dispose of. Recent advancements, however, have demonstrated the feasibility of high-conversion and high-purity synthesis without the need for these solvents. smolecule.com For instance, a patented technology describes a solvent-free process for synthesizing 1,4-bis(chloromethyl)benzene, a related compound, that boasts a high conversion rate, fast reaction speed, and low cost, making it suitable for industrial production. google.com This approach not only enhances the purity of the final product but also aligns with the principles of green chemistry by eliminating solvent waste. google.com Some methods even utilize microwave irradiation to facilitate solvent-free reactions, further reducing reaction times from hours to minutes. tandfonline.com

Supercritical Fluid Technologies for Enhanced Efficiency

Supercritical fluids, particularly supercritical carbon dioxide (sc-CO2), are emerging as a promising medium for chemical reactions. pageplace.deresearchgate.net These fluids exhibit properties of both liquids and gases, allowing for enhanced mass transfer and reaction rates. researchgate.net In the context of this compound synthesis, the use of supercritical carbon dioxide can increase reaction efficiency. biosynth.com The unique properties of sc-CO2, such as its non-flammability and the ability to be easily separated from the reaction mixture, make it an environmentally benign alternative to conventional organic solvents. epa.gov The tunability of its solvent properties with changes in pressure and temperature allows for precise control over the reaction environment. pageplace.de

Catalytic Systems for Sustainable Production

The development of efficient and reusable catalysts is a cornerstone of sustainable chemical production. In the synthesis of this compound and its precursors, various catalytic systems are being explored to improve yield and selectivity while minimizing environmental impact.

Recent research has highlighted the use of ionic liquids as catalysts in the chlorination of p-xylene, a common starting material. google.com One patented method utilizes an ionic liquid catalyst under LED light irradiation, resulting in high product purity and a fast reaction rate in a solvent-free system. google.com Furthermore, studies have shown that strong organic acids can act as efficient catalysts for chloromethylation reactions. acs.org The catalytic activity is often related to the acid strength, with stronger acids leading to higher yields. acs.org The development of solid catalysts is also a key area of research, aiming to replace traditional homogeneous catalysts that can be difficult to separate from the product mixture. rsc.org

Industrial Scale-Up and Process Optimization

Translating a laboratory-scale synthesis to an industrial, ton-scale production presents a unique set of challenges, particularly for highly chlorinated aromatic compounds.

Challenges in Ton-Scale Production of Highly Chlorinated Aromatics

The large-scale production of chlorinated aromatic hydrocarbons is often complicated by issues of selectivity, safety, and environmental impact. researchgate.netfigshare.comontosight.ai The handling of large quantities of chlorine gas, a key reagent, requires stringent safety protocols. researchgate.net Moreover, the potential for the formation of unwanted, highly chlorinated by-products necessitates precise control over reaction conditions to ensure product purity and minimize environmental contamination. researchgate.netscience.govresearchgate.net The corrosive nature of reagents like hydrogen chloride, which can be formed during the reaction, also requires specialized, corrosion-resistant equipment. google.com Another significant challenge is the management of heat generated during the exothermic chlorination reaction to prevent runaway reactions and ensure consistent product quality.

Strategies for High Yield and Purity in Large-Scale Synthesis

To overcome the challenges of ton-scale production, various strategies for process optimization are employed. A key approach involves the controlled addition of a free radical initiator, such as AIBN, under mild reaction conditions. This technique has been successfully applied to produce a related compound, 1,4-bis(dichloromethyl)-2,5-dichlorobenzene, with a 73% yield on a ton-scale. researchgate.net

The choice of starting materials and reagents is also critical. Utilizing inexpensive and abundant starting materials like p-xylene and efficient chlorination agents like chlorine gas contributes to a more cost-effective industrial process. researchgate.net Furthermore, the quality of starting materials, such as terephthaloyl chloride in related syntheses, can be critical for achieving high purity and yield in the final product. google.com

Chemical Reactivity and Transformation Pathways of 1,4 Bis Dichloromethyl Benzene

Nucleophilic Substitution Reactions

The presence of two dichloromethyl groups, which are benzylic halides, makes 1,4-Bis(dichloromethyl)benzene susceptible to nucleophilic substitution reactions. These reactions primarily target the carbon-chlorine bonds.

Mechanism of Dichloromethyl Group Activation

The activation of the dichloromethyl group for nucleophilic attack is facilitated by the stability of the potential carbocation intermediate. Although the direct formation of a primary carbocation is generally unfavorable, the benzylic position of the dichloromethyl group means that any developing positive charge is stabilized by resonance with the adjacent benzene (B151609) ring. This benzylic nature allows the reaction to proceed via mechanisms with significant SN1 character, involving the departure of a chloride ion to form a resonance-stabilized benzylic carbocation.

However, the presence of two electron-withdrawing chlorine atoms on the same carbon partially destabilizes the carbocation, making the activation less favorable than for a simple benzyl (B1604629) chloride. A common strategy to enhance reactivity involves using reagents that can form a more reactive intermediate. For instance, in the Sommelet reaction, hexamine is used to alkylate the benzylic halide, forming a quaternary ammonium (B1175870) salt. wikipedia.org This salt is a highly activated intermediate, primed for subsequent hydrolysis or rearrangement. wikipedia.orgsynarchive.com The reaction proceeds by the benzyl halide (1) reacting with hexamine to form a quaternary ammonium salt (3), which then undergoes hydrolysis. wikipedia.org

Derivatization through Carbon-Halogen Bond Cleavage

A significant derivatization of this compound is its conversion to terephthalaldehyde (B141574), a valuable building block in polymer and pharmaceutical synthesis. wikipedia.org This transformation is a classic example of nucleophilic substitution where the C-Cl bonds are cleaved and replaced with C-O bonds through hydrolysis.

One established method for this conversion is the Sommelet reaction, which involves treating the chlorinated xylene derivative with hexamine and water. wikipedia.orggoogle.com The process begins with the formation of a hexaminium salt, which is then hydrolyzed to yield the aldehyde. researchgate.net While the reaction can be performed starting from 1,4-bis(chloromethyl)benzene (B146612) (the less chlorinated analogue), using a mixture containing this compound from the side-chain chlorination of p-xylene (B151628) is also a viable industrial route. google.com The hydrolysis step effectively converts the dichloromethyl groups into formyl groups.

Alternative hydrolysis methods can also achieve this transformation. For example, the related compound α,α,α',α'-tetrabromo-p-xylene can be converted to terephthalaldehyde in high yield by reacting it with benzaldehyde (B42025) dimethyl acetal (B89532) in the presence of a zinc chloride catalyst. google.com This demonstrates the general susceptibility of such tetrahalogenated p-xylene derivatives to nucleophilic displacement to form the dialdehyde.

Below is a table summarizing the yield of terephthalaldehyde from related tetrahalo-p-xylene precursors under different conditions.

PrecursorReagentsTemperature (°C)Yield (%)Reference
Chlorination mixture containing this compoundHexamethylenetetramine, Water16669.6 google.com
α,α,α',α'-Tetrabromo-p-xyleneBenzaldehyde dimethyl acetal, ZnCl₂5098.2 google.com
α,α,α',α'-Tetrabromo-p-xyleneO,O-dimethylmethylphosphonate18096 google.com

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the substituents. The dichloromethyl group (-CHCl₂) is a deactivating group. quora.com This deactivation stems from the strong negative inductive effect (-I effect) of the two electronegative chlorine atoms, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgnumberanalytics.commasterorganicchemistry.com

The -CHCl₂ group acts as a meta-director. When an electrophile attacks the ring, the intermediate carbocation (sigma complex) is most stable when the positive charge is not located on the carbon atom bearing the electron-withdrawing substituent. Attack at the ortho or para positions would place a positive charge adjacent to the -CHCl₂ group, which is highly destabilizing. Attack at the meta position keeps the positive charge further away, resulting in a lower energy transition state. libretexts.org Given that this compound has two such groups, the ring is strongly deactivated, and any substitution would be directed to the positions meta to both groups, which are the only available positions on the ring.

Nitration Pathways and Product Distribution

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to be a challenging reaction due to the strongly deactivated nature of the ring. masterorganicchemistry.commasterorganicchemistry.com The two dichloromethyl groups significantly reduce the ring's reactivity towards the nitronium ion (NO₂⁺) electrophile. libretexts.org

The directing effect of both -CHCl₂ groups would guide the incoming nitro group to the only available positions, which are ortho to one group and meta to the other (positions 2, 3, 5, and 6). Since the meta-directing influence is dominant for deactivating groups, the nitro group will substitute at a position meta to a -CHCl₂ group. In this symmetrical molecule, all four available positions are equivalent. Therefore, the reaction would yield a single mononitration product: 1,4-Bis(dichloromethyl)-2-nitrobenzene.

The table below compares the directing effects and reactivity of related benzylic substituents in nitration reactions.

SubstituentRelative Rate (Benzene = 1)Ortho (%)Meta (%)Para (%)ClassificationReference
-CH₃ (Toluene)~2558.54.537Activating, o,p-directing
-CH₂Cl0.713215.552.5Deactivating, o,p-directing chegg.com
-CCl₃6x10⁻⁸76429Deactivating, m-directing stackexchange.com
-CHCl₂Not specified, but expected to be strongly deactivating and meta-directing---Deactivating, m-directing quora.comlibretexts.org

As shown, increasing the number of chlorine atoms on the methyl group progressively shifts the character from activating and ortho,para-directing to strongly deactivating and meta-directing.

Sulfonation Mechanisms and Synthetic Utility

Sulfonation of this compound involves reacting the compound with a source of sulfur trioxide (SO₃), such as concentrated or fuming sulfuric acid. libretexts.orglibretexts.org Like nitration, this reaction is an electrophilic aromatic substitution that is severely hindered by the two deactivating -CHCl₂ groups.

The mechanism involves the attack of the π-electron system of the benzene ring on the electrophile, SO₃. The deactivating nature of the dichloromethyl groups dictates that this attack will occur at the positions meta to the substituents. youtube.com This leads to the formation of a sigma complex, which then loses a proton to restore aromaticity, yielding 2,5-Bis(dichloromethyl)benzenesulfonic acid. The reaction is, in principle, reversible by treatment with hot aqueous acid. libretexts.org

Given the strong deactivation of the ring, forcing conditions (high temperatures and/or use of fuming sulfuric acid) would likely be required to achieve any significant conversion. libretexts.org The synthetic utility of the resulting sulfonic acid could lie in its use as an intermediate for introducing other functional groups or as a water-solubilizing moiety, although its preparation is challenging.

Friedel-Crafts Alkylation and Acylation Potential

The direct participation of the aromatic ring of this compound in Friedel-Crafts reactions is significantly hindered. The dichloromethyl groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com Consequently, the ring is less nucleophilic and less reactive towards the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. youtube.commasterorganicchemistry.com

However, the "potential" of this compound in the context of Friedel-Crafts chemistry lies in its ability to be converted into more reactive intermediates. The primary transformation pathway is the hydrolysis of the gem-dihalide functional groups.

The hydrolysis of a terminal geminal dihalide, such as a dichloromethyl group, typically occurs in the presence of aqueous alkali (like aqueous KOH) and heat. quora.comquora.com The reaction proceeds through a nucleophilic substitution mechanism, initially forming an unstable geminal diol. This intermediate readily eliminates a molecule of water to yield the corresponding aldehyde. quora.comvedantu.comyoutube.com In the case of this compound, this transformation yields terephthalaldehyde, a valuable aromatic dialdehyde. google.comwikipedia.org

This conversion is significant because terephthalaldehyde is a versatile monomer used in the synthesis of various polymers, including polyimines and covalent organic frameworks (COFs), as well as in the preparation of metal-organic coordination complexes. wikipedia.org Therefore, while this compound itself is not a direct substrate for Friedel-Crafts reactions on its ring, its transformation into terephthalaldehyde unlocks a wide range of subsequent synthetic applications.

Polymerization Reactions

The role of this compound in polymerization is an area with limited direct research, especially when compared to its well-studied analog, 1,4-bis(chloromethyl)benzene. However, its chemical structure suggests potential applications in polymer chemistry, primarily leveraging the reactivity of the dichloromethyl groups.

Cross-linking Capabilities in Polymer Chemistry

The related compound, 1,4-bis(chloromethyl)benzene, is widely utilized as an effective cross-linking agent in polymer chemistry. It reacts with various polymers through nucleophilic substitution at the chloromethyl sites to form stable covalent bonds between polymer chains.

Theoretically, this compound could also function as a cross-linking agent. The gem-dichloro groups can undergo nucleophilic substitution reactions. For instance, reaction with nucleophiles on existing polymer backbones, such as hydroxyl or amine groups, could establish cross-links. The reactivity of the dichloromethyl group is different from the chloromethyl group, and the reaction may require different conditions. The reaction with two nucleophilic sites on a polymer chain could lead to the formation of a ketal-like linkage, providing a distinct cross-linking structure compared to the simple ether or amine linkages formed from 1,4-bis(chloromethyl)benzene.

Formation of Specialty Polymer Architectures

Specialty polymers with unique architectures, such as hypercrosslinked polymers and dendrimers, are often synthesized using multifunctional monomers. While 1,4-bis(chloromethyl)benzene is known to be a precursor for such materials, the potential of this compound lies in the unique reactivity of its functional groups.

The conversion of this compound to terephthalaldehyde opens up pathways to various polymer architectures. Terephthalaldehyde can undergo condensation polymerization with a variety of monomers. For example, reaction with amines leads to the formation of polyimines (also known as Schiff base polymers), which are known for their applications in catalysis, sensing, and gas storage. These polymers can be designed to have linear, branched, or cross-linked architectures depending on the choice of the amine comonomer.

Copolymerization with Carbon Dioxide and Other Monomers

There is a lack of specific research data on the direct copolymerization of this compound with carbon dioxide or other common industrial monomers like epoxides. The development of catalysts for the copolymerization of CO2 generally focuses on more reactive monomers.

The potential for copolymerization would likely rely on the transformation of the dichloromethyl groups into more suitable functionalities. For example, reduction of the dichloromethyl groups could yield other functional groups that are more amenable to copolymerization reactions. However, direct copolymerization involving the chlorine atoms would face challenges due to the specific catalytic systems required and the potential for side reactions.

Oxidation and Reduction Chemistry

The dichloromethyl groups are the primary sites for oxidative and reductive transformations in this compound.

Oxidative Transformations of Dichloromethyl Groups

The most significant oxidative transformation of this compound is its conversion to terephthalaldehyde. This reaction represents an increase in the oxidation state of the benzylic carbon atoms. The hydrolysis of the gem-dichloride groups, as previously discussed, is a key method to achieve this transformation. quora.comquora.comvedantu.comyoutube.comwikipedia.org

A patent for the preparation of terephthalaldehyde describes a process where the chlorination of p-xylene can lead to a mixture of chlorinated products, including this compound. google.com This mixture can then be treated with reagents like hexamethylenetetramine followed by hydrolysis to produce terephthalaldehyde. google.com This indicates an industrially relevant pathway where this compound is an intermediate in the synthesis of the dialdehyde.

The resulting terephthalaldehyde can be further oxidized to terephthalic acid, a major commodity chemical used in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). This two-step oxidation from this compound to terephthalic acid highlights its role as a precursor to valuable industrial chemicals.

Table 1: Transformation of Geminal Dihalides

Starting Material (Structure)Reagent/ConditionIntermediate (Structure)Product (Structure)Product Name
This compound 1. Aqueous Alkali (e.g., KOH), Heat 2. -H₂O1,4-Bis(dihydroxy- methyl)benzene (unstable)Terephthalaldehyde
Ethylidene dichlorideAqueous KOH, Heat1,1-Ethanediol (unstable)Acetaldehyde
Isopropylidene dichlorideAqueous KOH, Heat2,2-Propanediol (unstable)Acetone

Reductive Pathways and Derivative Synthesis

The reductive chemistry of this compound is characterized by the transformation of its dichloromethyl groups into various other functionalities. These pathways are crucial for the synthesis of a range of derivatives with applications in materials science and organic synthesis. Reductive processes can lead to dehalogenation, coupling reactions, and the formation of novel carbon-carbon and carbon-heteroatom bonds.

One significant reductive pathway involves the coupling of this compound to form stilbene (B7821643) derivatives. While direct examples involving this compound are not extensively documented in readily available literature, analogous reactions with similar benzylic halides are well-established. For instance, the McMurry coupling, which utilizes a mixture of TiCl₄ and a reducing agent like zinc, is a known method for the reductive coupling of carbonyls to form alkenes and can be adapted for the coupling of certain dihalides. nih.gov The synthesis of stilbenes and their derivatives can also be achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, often starting from brominated or chlorinated precursors. nih.govwikipedia.orgwiley-vch.de

Electrochemical methods also present a viable reductive pathway for the transformation of this compound and related compounds. Two-phase electrolysis has been successfully employed for the bromination of alkyl aromatic compounds to yield α,α-dibrominated products. cecri.res.in A similar reductive approach could potentially be applied to this compound to achieve controlled dehalogenation or coupling.

The synthesis of dithiobiuret (B1223364) derivatives has been demonstrated starting from 1,4-dithiocarbamidobenzene, which can be synthesized through a multi-step process. ijsra.net This highlights the potential for this compound to serve as a precursor for complex heterocyclic structures through reductive and substitution pathways.

Table 1: Potential Reductive Transformations of this compound and Resulting Derivatives

Reductive PathwayReagents/ConditionsPotential Product(s)
Reductive CouplingTiCl₄/Zn (McMurry type)Stilbene derivatives
Electrochemical ReductionElectrochemical cellDehalogenated products, coupled dimers
Substitution/ReductionNucleophiles (e.g., thiourea (B124793) followed by further reaction)Heterocyclic derivatives

Advanced Reaction Mechanisms

The transformations of this compound are governed by advanced reaction mechanisms, including free-radical processes and the potential for rearrangement and isomerization, although the latter is less common for benzylic systems.

Free-Radical Processes in this compound Transformations

Free-radical reactions are fundamental to both the synthesis and subsequent transformations of this compound. The industrial preparation of this compound involves the free-radical chlorination of p-xylene. This reaction is typically initiated by UV light or a chemical initiator and proceeds via a chain mechanism involving chlorine radicals.

The stability of the benzylic radical is a key factor in these processes. The phenyl ring stabilizes the adjacent radical through resonance, making the benzylic hydrogens of p-xylene particularly susceptible to abstraction by chlorine radicals. This leads to the sequential formation of 1-(chloromethyl)-4-methylbenzene, 1,4-bis(chloromethyl)benzene, and ultimately this compound and more highly chlorinated products.

The general mechanism for the free-radical chlorination of a benzylic methyl group is as follows:

Initiation: Cl₂ → 2 Cl• (under UV light or heat)

Propagation:

R-CH₃ + Cl• → R-CH₂• + HCl

R-CH₂• + Cl₂ → R-CH₂Cl + Cl•

Termination: Combination of any two radical species.

This process continues, replacing the hydrogens on the methyl groups with chlorine atoms.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions in benzylic halides are generally not favored due to the inherent stability of the aromatic ring. Unlike allylic systems where rearrangement can occur without disrupting a highly stabilized system, a similar rearrangement in a benzylic halide would lead to a loss of aromaticity, which is energetically unfavorable.

While significant skeletal rearrangements are unlikely, isomerization of the chloroalkyl groups under certain conditions, such as in the presence of strong Lewis acids, could be a theoretical possibility, though not widely reported for this specific compound. Lewis acids can promote the formation of carbocation intermediates, which could potentially undergo hydride or alkyl shifts. However, the stability of the benzylic carbocation would likely disfavor such rearrangements. Studies on the isomerization of dichlorobenzenes have been conducted using various catalysts, including zeolites and aluminum chloride, but these focus on the rearrangement of substituents on the benzene ring itself rather than on the side chains. byjus.com

It is important to note that while Lewis acids are used in various reactions involving aromatic compounds, their primary role in the context of benzylic halides is often to facilitate nucleophilic substitution or other reactions at the benzylic position rather than inducing rearrangement of the carbon skeleton. beilstein-journals.orgacs.orgrsc.org

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

As a versatile building block, 1,4-Bis(dichloromethyl)benzene is a key starting material in multi-step synthetic pathways. smolecule.com Its symmetrical structure and the reactivity of its functional groups enable its use in creating a wide array of more complex molecules for various specialized applications. smolecule.com

This compound is a crucial precursor for several important fine chemicals and industrial intermediates. One of the most notable transformations is its hydrolysis to produce terephthalaldehyde (B141574) (TPA), a key component in the synthesis of polymers, dyes, and pharmaceuticals. google.comresearchgate.net The reaction involves the conversion of the dichloromethyl groups into aldehyde functionalities. Another significant application is its reaction with terephthalic acid to yield terephthaloyl chloride, a monomer used in the production of high-performance aramid polymers like Kevlar. smolecule.com Furthermore, it and its derivatives are essential for synthesizing poly(p-phenylene vinylene) (PPV), a polymer with significant interest in the field of organic electronics due to its electroluminescent properties. jlu.edu.cn

Table 1: Synthesis of Fine Chemicals from this compound

Precursor Reagent(s) Product Significance
This compound Water / Hexamethylenetetramine Terephthalaldehyde Intermediate for polymers, dyes, pharmaceuticals. google.comresearchgate.net
This compound Terephthalic Acid Terephthaloyl Chloride Monomer for high-performance polymers (e.g., aramids). smolecule.com
This compound Various (for polymerization) Poly(p-phenylene vinylene) (PPV) Conductive polymer for organic electronics. jlu.edu.cn

In the field of agricultural chemistry, this compound serves as an important intermediate in the synthesis of new agrochemicals, including pesticides. smolecule.combiosynth.comontosight.aiontosight.ai The reactive nature of the dichloromethyl groups allows for the introduction of specific functionalities required for biological activity. While specific, publicly documented examples of commercial pesticides derived directly from this compound are not extensively detailed in the literature, its role as a foundational chemical building block in the agrochemical industry is well-established. biosynth.comguidechem.com

The utility of this compound extends to the pharmaceutical sector, where it functions as an intermediate in the synthesis of medicinal compounds. smolecule.comontosight.aiguidechem.com Its structural framework can be incorporated into larger, more complex molecules designed to have therapeutic effects. While its direct incorporation into specific, named drug molecules is not widely reported in public-domain research, related chlorinated xylene derivatives are known to be precursors for various therapeutic agents. For instance, the related compound 1,4-bis(chloromethyl)benzene (B146612) is noted as a precursor in the synthesis of certain anesthetics and anti-inflammatory agents. ontosight.ai This suggests the potential of the broader class of such chlorinated aromatics in drug discovery and development.

Functional Materials Development

The ability of this compound to act as a rigid and robust crosslinking agent has led to its significant application in materials science, particularly in the creation of advanced polymers with unique properties. sci-hub.segoogle.com

Hypercrosslinked polymers (HCPs) are a class of porous materials known for their high surface areas, thermal stability, and chemical resistance. sci-hub.senih.gov this compound is frequently used as an external crosslinker in the synthesis of HCPs, typically through a Friedel-Crafts alkylation reaction. sci-hub.sebohrium.com In this process, it reacts with various aromatic monomers, such as phenol (B47542), biphenyl (B1667301) derivatives, or hydroquinone, to create a rigid, three-dimensional polymer network. bohrium.comrsc.org The resulting HCPs possess a permanent microporous structure, which is critical for their applications in gas storage and separation. nih.gov

Table 2: Examples of Hypercrosslinked Polymers from this compound

Monomer(s) Crosslinker Resulting Polymer Key Property
4,4′-Biphenyldiol (BPD) 1,4-Bis(chloromethyl)benzene (DCX) BPD-D High surface area (697 m²/g). bohrium.com
Phenol (PH) 1,4-Bis(chloromethyl)benzene (DCX) PH-D Microporous structure for adsorption. rsc.org
Benzene (B151609) 1,4-Bis(chloromethyl)benzene Amine-modified HCP High BET surface area (806 m²/g before modification). nih.gov
1-Vinylimidazole 1,4-Bis(chloromethyl)benzene Hyper cross-linked ionic polymer (HCIP) Micro/mesoporous material. acs.org

A direct and impactful application of the HCPs derived from this compound is their use as high-performance polymeric adsorbents. The high surface area and tailored pore structures of these materials make them highly effective at capturing and removing pollutants from both aqueous and gaseous streams. For example, HCPs synthesized from hydroxyl-containing monomers and this compound have demonstrated exceptional ability to adsorb phenol and aniline (B41778) from wastewater. bohrium.comrsc.org Other variations, such as hyper-cross-linked ionic polymers, have been developed for the specific task of removing thiophenic sulfur compounds from fuel. acs.orgacs.org Furthermore, amine-functionalized HCPs have shown significant promise for carbon capture applications, with high adsorption capacities for CO2. nih.gov

Table 3: Adsorption Performance of Polymers Derived from this compound

Adsorbent Type Target Pollutant Adsorption Capacity / Performance
Hydroxyl-modified HCP (DBP-B) Aniline 227.69 mg/g. rsc.org
Hydroxyl-functionalized HCP (BPD-D) Phenol 156.74 mg/g. bohrium.com
Hyper cross-linked ionic polymer (PVimBCmBn) Dibenzothiophene (in model oil) 7.0 mgS/g. acs.org
Poly(vinyl imidazolium) chloride Phenol (from coal tar) Superior performance compared to active carbon. jlu.edu.cn
Amine-modified HCP Carbon Dioxide (CO₂) 414.41 mg/g at 298 K and 9 bar. nih.gov

Integration into Metal-Organic Frameworks and Related Structures

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The versatility of MOFs stems from the ability to tune their structure and function by selecting different metal nodes and organic linkers.

The related compound, 1,4-bis(chloromethyl)benzene, sees more direct application in this area. It is used to synthesize flexible ligands, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bix), which are then incorporated into coordination polymers and MOFs.

Computational and Theoretical Studies on 1,4 Bis Dichloromethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,4-bis(dichloromethyl)benzene. While comprehensive studies focusing solely on this compound are not abundant in the literature, the principles and methodologies applied to similar structures provide a solid foundation for understanding its properties.

Density Functional Theory (DFT) Applications to Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reactivity of organic molecules. For derivatives of dichloromethylbenzene, DFT calculations are instrumental in understanding their reaction mechanisms. Theoretical studies on related systems often employ the B3LYP exchange-correlation functional with basis sets such as 6-31G(d) to optimize molecular geometries and calculate electronic properties. rsc.org These calculations can provide insights into the distribution of electron density, electrostatic potential, and the energies of molecular orbitals, all of which are crucial for predicting chemical behavior.

Global reactivity descriptors, which can be derived from DFT calculations, help in quantifying the reactivity of a molecule. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com For a molecule like this compound, these parameters would indicate its susceptibility to nucleophilic or electrophilic attack. The dichloromethyl groups, being electron-withdrawing, are expected to influence the electronic properties of the benzene (B151609) ring and the benzylic carbons significantly.

Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is illustrative and based on general principles of DFT calculations on similar organic halides, as direct data for this compound is not readily available.

Molecular Orbital Analysis and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and localization of these orbitals determine how a molecule interacts with other chemical species. For this compound, the HOMO is expected to be localized primarily on the benzene ring, characteristic of aromatic systems. The LUMO, on the other hand, would likely have significant contributions from the antibonding σ* orbitals of the C-Cl bonds in the dichloromethyl groups.

This distribution implies that the initial interaction with a nucleophile would likely involve the LUMO at the benzylic carbon atoms, leading to nucleophilic substitution reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation barriers.

Transition State Analysis of Substitution Reactions

Substitution reactions at the benzylic positions of this compound are a primary mode of its reactivity. Theoretical studies on the alkylation of benzylic chlorides have shown the utility of transition state analysis in understanding these processes. For instance, in the context of asymmetric alkylation catalyzed by metal complexes, DFT can be used to model the transition states and elucidate the factors controlling stereoselectivity. acs.org

For a nucleophilic substitution reaction on this compound, the reaction pathway would involve the approach of the nucleophile to one of the benzylic carbons, leading to a transition state where the C-Cl bond is partially broken and the new C-Nu bond is partially formed. The geometry and energy of this transition state, which can be located and characterized using computational methods, determine the rate of the reaction.

Prediction of Product Selectivity in Complex Systems

In reactions where multiple products are possible, computational chemistry can be employed to predict the selectivity. For this compound, reactions can occur at one or both of the dichloromethyl groups. Furthermore, elimination reactions can compete with substitution reactions.

Theoretical investigations into the reactions of benzylic dichlorides have noted that the reaction pathway can involve consecutive steps of oxidative-addition to a metal center followed by nucleophilic substitution or β-elimination. researchgate.netresearchgate.net The preferred pathway and thus the final product distribution would depend on the specific reagents and reaction conditions. By calculating the activation energies for the competing pathways, it is possible to predict the major products. For example, in the fluorination of this compound to produce 1,4-bis(difluoromethyl)benzene, computational studies could help in optimizing conditions to favor substitution over elimination. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and transport properties. While specific MD simulations focused on this compound are not readily found in the literature, such studies on related substituted xylenes (B1142099) are common, particularly in the context of their behavior within zeolite catalysts. hep.com.cn

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the dichloromethyl groups. In a condensed phase or in solution, these simulations could also shed light on the interactions with surrounding solvent molecules and how they might influence reactivity. For instance, MD could be used to model the diffusion and orientation of the molecule near a catalytic surface or within the active site of an enzyme.

Table 2: Compound Names Mentioned in the Article

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces between molecules dictate the physical and chemical properties of this compound.

The rotation around the single bonds connecting the dichloromethyl groups to the benzene ring allows for different spatial arrangements, or conformations. The stability of these conformers is primarily governed by steric hindrance. The bulky dichloromethyl groups will tend to orient themselves to minimize repulsive interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the most stable conformations by calculating their relative energies. While specific computational studies on the conformational analysis of this compound are not abundant in publicly available literature, principles of conformational analysis suggest that conformations minimizing the interaction between the large chlorine atoms on adjacent dichloromethyl groups and with the hydrogen atoms on the benzene ring would be favored. acs.org

In the solid state, intermolecular interactions play a crucial role in the crystal packing. For halogenated benzene derivatives, several types of interactions are significant:

Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site on an adjacent molecule.

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the benzene ring or the dichloromethyl group and the chlorine atoms of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.

van der Waals Forces: These are ubiquitous non-specific attractive or repulsive forces between molecules.

Studies on related compounds, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, have shown the importance of C–Br...π(arene) and C–H...Br interactions in determining the solid-state structure. beilstein-journals.org Similarly, theoretical investigations into solid benzene have highlighted the significance of pairwise additive interaction energies. tifr.res.in For this compound, a combination of these interactions would be expected to dictate its crystal packing.

Table 1: Potential Intermolecular Interactions in Solid this compound

Interaction TypeDescriptionPotential Significance
Halogen BondingAttraction between an electrophilic region on a chlorine atom and a nucleophilic site.Can influence crystal packing and orientation of molecules.
C-H···Cl Hydrogen BondsWeak hydrogen bonds between C-H groups and chlorine atoms.Contribute to the overall stability of the crystal lattice.
π-π StackingStacking of aromatic rings of adjacent molecules.A common stabilizing interaction in aromatic compounds.
van der Waals ForcesNon-specific intermolecular forces.Provide a general cohesive force in the solid state.

Structure-Reactivity Relationship Prediction

Computational chemistry offers powerful tools for predicting the reactivity and biological activity of molecules, which is particularly valuable for designing new compounds and assessing their potential impact.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.govbeilstein-journals.org These models are widely used in toxicology to predict the potential hazards of chemicals, such as carcinogenicity and mutagenicity. scispace.comnih.gov

For derivatives of this compound, QSAR models could be developed to predict their toxicity. The process typically involves:

Data Collection: Gathering experimental data on the activity (e.g., toxicity) of a series of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. scispace.com

For halogenated aromatic compounds, important descriptors in QSAR models often relate to:

Hydrophobicity (logP): The tendency of a compound to partition between an oily and an aqueous phase.

Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the compound's ability to participate in charge-transfer interactions.

Steric Parameters: Describing the size and shape of the molecule.

Table 3: Common Descriptors Used in QSAR Models for Aromatic Compounds

Descriptor TypeExampleInformation Provided
Constitutional Molecular Weight, Number of Halogen AtomsBasic information about the molecule's composition.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesDescribes the electronic distribution and reactivity.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the hydrophobicity of the molecule.

Computational Insights into Catalytic Processes

Computational chemistry provides a molecular-level understanding of catalytic reactions, which is often difficult to obtain through experimental methods alone. youtube.com For reactions involving this compound, computational studies can elucidate reaction mechanisms, identify key intermediates and transition states, and predict the effect of different catalysts.

DFT calculations are a common tool for investigating catalytic cycles. For example, in a photocatalytic reaction, computational models can help to understand the role of the photocatalyst in generating reactive species. In the context of reactions involving benzyl (B1604629) halides, computational studies have been used to:

Investigate the mechanism of C-C bond formation. scispace.com

Understand the role of cooperative catalysis in activating benzyl halides for radical formation.

Explore the reactivity of radicals generated from benzyl halides.

For this compound, computational studies could be employed to investigate a variety of catalytic transformations, such as:

Cross-coupling reactions: To form new C-C or C-heteroatom bonds.

Polymerization reactions: Where this compound acts as a monomer.

Reductive or oxidative transformations of the dichloromethyl groups.

By modeling the potential energy surface of a reaction, chemists can gain insights into the reaction barriers and identify the most favorable reaction pathways. This knowledge is crucial for designing more efficient and selective catalysts for the transformation of this compound and its derivatives.

Analytical Characterization Techniques for 1,4 Bis Dichloromethyl Benzene and Its Derivatives

Chromatographic Separation Methods

Chromatography is fundamental to isolating 1,4-bis(dichloromethyl)benzene from reaction mixtures and quantifying its purity. The choice of method depends on the volatility of the analytes and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its non-volatile derivatives. Reverse-phase (RP) HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For instance, the purity of chlorinated xylene derivatives can be determined using RP-HPLC methods. sielc.com A typical system might employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, with an acidifier like formic acid or phosphoric acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector, as the benzene (B151609) ring is a strong chromophore. Purity levels are determined by comparing the peak area of the main component to the total area of all observed peaks. For example, the purity of 1,4-bis(chloromethyl)benzene (B146612) has been verified to be greater than 95% using HPLC. researchgate.net

Below is a table summarizing typical HPLC conditions for related benzene derivatives.

ParameterConditionPurpose
ColumnReverse-Phase (e.g., Newcrom R1, C18)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile / Water with 0.1% Formic AcidElutes compounds from the column. Formic acid is MS-compatible. sielc.com
DetectionUV-Vis (e.g., 254 nm or 280 nm)Detects aromatic compounds. researchgate.nethu-berlin.de
Flow Rate~1.0 mL/minTypical analytical flow rate. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile compounds, including residual solvents, starting materials, and volatile byproducts from the synthesis of this compound. google.comcloudfront.net

The analysis of halogenated volatile organic compounds is well-established. mdpi.com Samples are often introduced using a headspace autosampler or a purge-and-trap system to concentrate the volatile analytes before they enter the GC column. gbcsci.com A capillary column, often with a nonpolar stationary phase, separates the compounds based on their boiling points and interaction with the phase. A temperature program is used to facilitate the elution of compounds with a wide range of volatilities. gbcsci.com The flame ionization detector (FID) provides general quantitation, while a mass spectrometer (MS) allows for positive identification of the eluted components by comparing their mass spectra to library data. google.comgbcsci.com

Preparative Chromatography for Isolation of Derivatives

When a pure derivative of this compound is needed in larger quantities for further experiments, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads.

Both preparative HPLC and classic column chromatography are utilized. Preparative HPLC systems can be scaled up from analytical methods, using columns with larger diameters (e.g., >20 mm) and stationary phases with larger particle sizes. columbia.edursc.org For example, a Waters XBridgeTM C18 reverse-phase preparative column has been used for the purification of organic molecules. columbia.edu

Alternatively, traditional flash column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a cost-effective method for isolating reaction products. hu-berlin.de The choice of eluent (mobile phase), typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate, is optimized using analytical thin-layer chromatography (TLC). hu-berlin.de

Spectroscopic Identification and Structural Elucidation

Once a compound is purified, spectroscopic methods are essential for confirming its identity and elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: Due to the symmetry of this compound, a simple ¹H NMR spectrum is expected. It would feature two main signals: a singlet for the four equivalent aromatic protons on the benzene ring and another singlet for the two equivalent protons of the dichloromethyl (-CHCl₂) groups. The integration of these peaks would be in a 4:2 (or 2:1) ratio. Spectral data for the related 1,2-bis(dibromomethyl)benzene (B1266051) shows aromatic protons in the range of δ 7.3-7.7 ppm and the CHBr₂ protons around δ 7.16 ppm, suggesting the -CHCl₂ proton of the title compound would also appear in this downfield region. iucr.org

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. It is expected to show three distinct signals: one for the two aromatic carbons bonded to the dichloromethyl groups, one for the four aromatic carbons bonded to hydrogen, and one for the two carbons of the dichloromethyl groups. For a similar compound, 1,2-bis(dibromomethyl)benzene, the dibromomethyl carbon appears at δ 36.5 ppm and the aromatic carbons resonate between δ 129-138 ppm. iucr.org

The following table summarizes the expected NMR data for this compound.

NucleusEnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
¹HAromatic (Ar-H)~7.5 - 7.8Singlet
¹HDichloromethyl (-CHCl₂)~6.5 - 7.5Singlet
¹³CAromatic (C-CHCl₂)~140 - 145-
¹³CAromatic (C-H)~128 - 132-
¹³CDichloromethyl (-CHCl₂)~35 - 40-

Note: Expected chemical shifts are estimated based on data for analogous compounds. iucr.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When analyzed by GC-MS using electron ionization (EI), the molecule undergoes fragmentation.

The mass spectrum of this compound (molecular weight: 243.95 g/mol ) will show a molecular ion peak (M⁺). nist.gov However, due to the presence of four chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M, M+2, M+4, etc.) because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most intense peak in the spectrum is often not the molecular ion but a fragment resulting from the loss of a stable group. For this compound, a prominent peak is observed at an m/z of 207, corresponding to the loss of a chlorine atom. nih.gov Other significant fragments arise from further cleavages of the dichloromethyl groups and the benzene ring. nih.govlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are indispensable tools for the structural elucidation of "this compound" by identifying its constituent functional groups. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

In the analysis of "this compound", IR spectroscopy highlights the presence of specific bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org In-ring C-C stretching of the benzene nucleus gives rise to bands between 1600-1400 cm⁻¹. libretexts.org A key diagnostic feature for the para-substitution (1,4-disubstitution) pattern on the benzene ring is a strong C-H out-of-plane bending vibration, which characteristically appears in the 850-800 cm⁻¹ range. The presence of the dichloromethyl groups is confirmed by strong C-Cl stretching absorptions, which are expected in the 800-600 cm⁻¹ region of the spectrum.

Raman spectroscopy offers complementary data. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This includes the symmetric "breathing" mode of the benzene ring, typically found near 1000 cm⁻¹, and the symmetric C-Cl stretching vibrations from the dichloromethyl groups.

The table below summarizes the expected vibrational frequencies for the key functional groups in "this compound".

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-HStretching3100-3000IR, Raman
Aromatic C=CIn-ring Stretching1600-1400IR, Raman
para-Substituted BenzeneC-H Out-of-Plane Bending850-800IR
Dichloromethyl (C-Cl)Stretching800-600IR, Raman

Advanced Characterization for Material Applications

"this compound" is a valuable monomer and crosslinking agent used in the synthesis of advanced polymeric materials. To fully understand and optimize the properties of these polymers for specific applications, a suite of advanced characterization techniques is employed. These methods provide critical information on molecular weight, surface morphology, and thermal stability.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers by determining their molecular weight distribution. When "this compound" is used to synthesize polymers, such as poly(p-phenylene vinylene)s or polysulfides, GPC is used to measure the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). koreascience.kracs.org

This technique separates polymer chains based on their size in solution. The polymer solution is passed through a column packed with porous beads. Larger molecules elute first as they are excluded from the pores, while smaller molecules have longer retention times. hpst.cz The resulting data is crucial for correlating polymerization conditions with the final polymer chain length. For example, in the synthesis of a poly[2-(2',5'-dimethylphenyl)-1,4-phenylenevinylene] using a derivative of "1,4-Bis(chloromethyl)benzene", GPC analysis revealed an Mₙ of 31,000 g/mol and an Mₙ of 74,000 g/mol , resulting in a PDI of 2.4. koreascience.kr A lower PDI value, closer to 1, signifies a more uniform distribution of polymer chain lengths, which often translates to more predictable and consistent material properties.

The table below presents example GPC data for polymers synthesized using "this compound" derivatives, illustrating the range of molecular weights that can be achieved.

Polymer Type Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Reference
Poly[2-(2',5'-dimethylphenyl)-1,4-phenylenevinylene]31,00074,0002.4 koreascience.kr
Hyperbranched Poly(p-methylenetriphenylamine)3,40010,2003.01 acs.org

Scanning Electron Microscopy (SEM) for Morphological Studies of Polymers

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface topography and morphology of materials. For polymers derived from "this compound", SEM provides critical visual information about the polymer's structure at the micro- and nanoscale.

When "this compound" is used as a crosslinker to create porous polymer networks, such as poly(vinyl-benzyl-imidazolium) chloride, SEM can reveal the particle size, shape, and porous architecture of the resulting material. jlu.edu.cn One study showed the formation of fluffy, fine powder with primary particle sizes between 50-80 nm. jlu.edu.cn This morphological information is vital for applications like adsorption and catalysis, where surface area and pore structure are paramount. In other applications, such as the formation of thin films for electronic devices, SEM is used to assess film quality, uniformity, and the presence of defects like pinholes, which can significantly impact performance. nycu.edu.tw

Thermal Analysis Techniques (TGA/DSC) for Stability of Polymeric Derivatives

The thermal behavior of polymers derived from "this compound" is critical for determining their processing parameters and operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature. This analysis determines the thermal stability and decomposition temperature of the polymer. For instance, TGA of a poly(p-xylylene tetrasulfide) synthesized from "1,4-Bis(chloromethyl)benzene" showed that the polymer was thermally stable up to 200°C, with a one-step degradation occurring at 236.56°C. tandfonline.com A poly(vinyl-benzyl-imidazolium) chloride crosslinked with the same monomer exhibited an initial decomposition temperature of approximately 274°C, indicating good thermal stability. jlu.edu.cn

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions. The glass transition temperature (T₉) is a key parameter for amorphous polymers, marking the transition from a rigid to a more flexible state. researchgate.net For semi-crystalline polymers, DSC also reveals the melting temperature (Tₘ). A study of poly(p-xylylene disulfide) derived from "1,4-Bis(chloromethyl)benzene" reported a T₉ of 4.4°C and a Tₘ of 130.9°C. researchgate.net

The following table provides representative thermal data for polymers derived from "this compound".

Polymer Technique Parameter Value (°C) Reference
Poly(p-xylylene tetrasulfide)TGADecomposition Onset~200 tandfonline.com
Poly(vinyl-benzyl-imidazolium) chlorideTGAInitial Decomposition~274 jlu.edu.cn
Poly(p-xylylene disulfide)DSCGlass Transition (T₉)4.4 researchgate.net
Poly(p-xylylene disulfide)DSCMelting Point (Tₘ)130.9 researchgate.net

Environmental Considerations and Degradation Pathways of 1,4 Bis Dichloromethyl Benzene

Environmental Fate and Transport Mechanisms

The environmental fate of 1,4-Bis(dichloromethyl)benzene is governed by its susceptibility to various degradation processes and its physical properties, which influence its movement through different environmental compartments. As a persistent organic pollutant, it is noted for its resistance to environmental degradation. ontosight.ai

Hydrolysis is a key abiotic degradation pathway for many halogenated organic compounds in aquatic environments. For this compound, the presence of two dichloromethyl groups suggests a high potential for hydrolysis. The carbon-chlorine bonds in these groups are susceptible to nucleophilic attack by water.

The reactivity of the chloromethyl groups is well-established. For the related compound 1,4-bis(chloromethyl)benzene (B146612), synthesis procedures require strictly anhydrous conditions specifically to prevent the hydrolysis of the chloromethyl groups. Studies on another analogue, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), showed that abiotic degradation, presumed to be primarily hydrolysis, was the major reaction, leading to the formation of 4,4'-biphenyl dimethanol. oecd.org This supports the hypothesis that the benzylic chlorine atoms in this compound are reactive towards hydrolysis.

Photochemical transformation, or photolysis, is a degradation process initiated by the absorption of light. This can occur directly, when the compound itself absorbs solar radiation, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

Biodegradation is a critical process for the removal of organic pollutants from the environment. Organochlorine compounds, however, are often recalcitrant and show resistance to microbial degradation. ontosight.ai

There are no specific biodegradation studies available for this compound. However, research on analogous compounds provides insight into its likely behavior. A study on 4,4'-bis(chloromethyl)-1,1'-biphenyl reported a biochemical oxygen demand (BOD) of 0% over 28 days, indicating it is not readily biodegradable. oecd.org Despite the lack of primary biodegradation, some biological oxidation of the hydrolysis product was observed, suggesting that while the parent compound is persistent, its metabolites may be more susceptible to microbial action. oecd.org

Research on simpler chlorinated benzenes, such as p-dichlorobenzene, has shown that some specialized microorganisms, like certain Pseudomonas species, can utilize them as a sole carbon and energy source. nih.gov These bacteria typically employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. nih.gov It is plausible that specific microbial strains capable of degrading this compound could exist, but the compound is expected to be generally persistent in the environment.

Ecotoxicological Impact Assessment

The ecotoxicological impact of a chemical is determined by its toxicity to various organisms and its potential to accumulate in food webs.

This compound is considered to be toxic to aquatic organisms. ontosight.ai While detailed species-specific data such as LC₅₀ (the concentration lethal to 50% of a test population) are not available in the reviewed literature, GHS hazard classifications provide a clear indication of its potential harm. The closely related compound, 1,4-bis(chloromethyl)benzene, is classified as very toxic to aquatic life, with long-lasting effects. apolloscientific.co.ukfishersci.com This suggests that this compound likely poses a significant risk to aquatic ecosystems.

Table 1: GHS Hazard Information for this compound and an Analogue

Compound Name CAS Number GHS Hazard Statement(s) Source(s)
This compound 7398-82-5 H302: Harmful if swallowedH332: Harmful if inhaled nih.gov

This interactive table summarizes the reported GHS hazard statements. Note that the available data for this compound is less complete than for its analogue.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as Log Kow.

Specific experimental data on the bioconcentration factor (BCF) or bioaccumulation of this compound were not found. However, information on related compounds offers some insight. For instance, a related organochlorine, 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene, is noted to have potential for bioaccumulation. ontosight.ai Conversely, the analogue 1,4-bis(chloromethyl)benzene has a Log Kow that suggests a low potential for bioaccumulation. apolloscientific.co.uk Given the uncertainty, direct assessment of the bioaccumulation potential of this compound is a key area for future research. smolecule.com

Table 2: Bioaccumulation-Related Data for an Analogue of this compound

Compound Name CAS Number LogKow Bioaccumulation Potential Source

This interactive table presents the available bioaccumulation-related data for a key analogue compound.

Table of Mentioned Compounds

Compound Name Synonyms Molecular Formula
This compound α,α,α',α'-Tetrachloro-p-xylene C₈H₆Cl₄
1,4-Bis(chloromethyl)benzene α,α'-dichloro-p-xylene; p-xylylene dichloride C₈H₈Cl₂
Terephthalaldehyde (B141574) C₈H₆O₂
Terephthalic acid C₈H₆O₄
4,4'-Bis(chloromethyl)-1,1'-biphenyl C₁₄H₁₂Cl₂
4,4'-Biphenyl dimethanol C₁₄H₁₄O₂
p-Dichlorobenzene 1,4-Dichlorobenzene (B42874) C₆H₄Cl₂

Long-Term Ecological Effects of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds, a class to which this compound belongs, are recognized for their potential to cause significant and lasting ecological impacts. Due to their chemical stability, these substances are often persistent in the environment. ethz.ch This persistence can lead to their accumulation in various environmental compartments, including soil, sediment, and water.

A primary concern associated with chlorinated aromatic compounds is their tendency for bioaccumulation. Organisms at lower trophic levels, such as algae and invertebrates, can absorb these chemicals from their environment. wur.nl Because these compounds are often lipophilic (fat-soluble), they are stored in the fatty tissues of organisms and are not easily metabolized or excreted.

This bioaccumulation can lead to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain. wur.nl Consequently, top predators can accumulate concentrations of these chemicals that are many orders of magnitude higher than those found in the surrounding environment. Such high concentrations can lead to various adverse effects, disrupting ecosystems. Some persistent organic pollutants (POPs), including certain chlorinated aromatic compounds, have been documented to cause severe ecological impacts in freshwater ecosystems. wur.nl

Furthermore, the release of chlorinated compounds into aquatic environments can lead to the formation of various disinfection by-products (DBPs) through reactions with organic matter, which can be carcinogenic, cytotoxic, or genotoxic. nih.gov While specific long-term ecological studies on this compound are not extensively documented in publicly available literature, its structure as a chlorinated aromatic hydrocarbon suggests it may share these characteristics of persistence and potential for bioaccumulation, posing a long-term risk to aquatic and terrestrial ecosystems. apolloscientific.co.ukontosight.ai

Remediation Strategies for Contaminated Media

The remediation of sites contaminated with chlorinated aromatic compounds like this compound is critical to mitigating environmental risks. Strategies often focus on either sequestering the contaminant to prevent its migration and bioavailability or degrading it into less harmful substances. Common approaches include physical containment, bioremediation, and chemical treatment methods. Among the most promising and widely applicable technologies are adsorption and advanced oxidation processes.

Adsorption is a widely used and versatile technology for the remediation of contaminated water and soil. mdpi.com It involves the accumulation of contaminants (the adsorbate) onto the surface of a solid material (the adsorbent). This process is effective for removing organic pollutants, including chlorinated aromatic compounds, from aqueous streams. rsc.org

Several materials are used as adsorbents, with activated carbon being a traditional and effective choice due to its high surface area and porous structure. hep.com.cn However, research has expanded to include a variety of other materials, such as:

Biochar: Produced from the pyrolysis of biomass, such as rubber-seed shells, nitrogen auto-doped biochar has shown high adsorption capacity for chlorinated aromatic compounds. tandfonline.com Its effectiveness is attributed to a high specific surface area and abundant surface functional groups. tandfonline.com

Mesoporous Silicas: Materials like SBA-15 and MCF, when functionalized with specific chemical groups like (3-aminopropyl)triethoxysilane (APTES), have demonstrated significant potential for adsorbing chlorinated pollutants. nih.gov The primary mechanism often involves ionic interactions between the adsorbent surface and the contaminant molecules. nih.gov

Carbon Nanofilaments: These novel structured carbons have been shown to outperform traditional activated carbon in some applications, exhibiting higher uptake levels, especially when their surfaces are functionalized through acid washing and partial oxidation. rsc.org

The efficiency of adsorption is influenced by the properties of both the adsorbent and the specific contaminant, as well as environmental conditions like pH and temperature. The data below illustrates the adsorption capacities of various materials for different chlorinated aromatic compounds.

Table 1: Adsorption Capacities of Various Materials for Chlorinated Aromatic Compounds (CACs)

Adsorbent Material Contaminant Maximum Adsorption Capacity Source
Nitrogen Auto-Doped Biochar (RSS-NBC) 1,2-Dichlorobenzene (1,2-DCB) 2284 mg/g tandfonline.com
Nitrogen Auto-Doped Biochar (RSS-NBC) 2,4-Dichlorophenol (2,4-DCP) 1921 mg/g tandfonline.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. kirj.ee AOPs are particularly effective for the degradation of persistent and recalcitrant organic pollutants, such as chlorinated aromatic compounds, that are resistant to conventional treatment methods. researchgate.net

The hallmark of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). kirj.ee These radicals have a very high oxidation potential and can react rapidly with a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. cwejournal.org

Several AOPs have been developed and successfully applied, including:

Ozone-Based Processes (O₃/H₂O₂): Combining ozone with hydrogen peroxide (the Peroxone process) or using it at an elevated pH enhances the generation of hydroxyl radicals, proving more effective than ozonation alone. kirj.eeresearchgate.net

Fenton and Photo-Fenton Reactions (Fe²⁺/H₂O₂/UV): The classical Fenton reaction uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. researchgate.net The process can be enhanced by UV light (photo-Fenton), which accelerates radical production and the regeneration of Fe²⁺. researchgate.net

Photocatalysis (TiO₂/UV): This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. cwejournal.org These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants. cwejournal.org Photocatalytic degradation using TiO₂ nanoparticles has been shown to achieve significant mineralization of related compounds.

UV/H₂O₂: The direct photolysis of hydrogen peroxide with UV light is an effective method for generating hydroxyl radicals for the destruction of chlorinated compounds. kirj.ee

AOPs can effectively destroy dissolved organic contaminants, including halogenated hydrocarbons and aromatic compounds, making them a suitable technology for treating water contaminated with substances like this compound. kirj.ee

Table 2: Relative Oxidation Power of Species Used in AOPs

Oxidizing Species Standard Electrode Potential (V) Relative Oxidation Power (Fluorine = 1.00)
Fluorine 3.03 1.00
Hydroxyl Radical 2.80 0.92
Atomic Oxygen 2.42 0.80
Ozone 2.07 0.68
Hydrogen Peroxide 1.78 0.59
Permanganate 1.68 0.55
Chlorine Dioxide 1.57 0.52
Chlorine 1.36 0.45

(Data adapted from general chemistry sources on advanced oxidation processes)

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Future synthetic research will likely focus on refining the control over reactions involving 1,4-bis(dichloromethyl)benzene and integrating modern technologies to enhance production efficiency and safety.

The two dichloromethyl groups on the benzene (B151609) ring are identical, which presents a significant challenge in achieving selective functionalization. Future research is anticipated to delve into methods that can distinguish between these two groups or control the extent of reaction at a single group. Developing protocols for the mono-functionalization of this compound would open avenues for creating asymmetrical molecules, which are valuable in polymer and pharmaceutical synthesis.

A key area of exploration will be the selective substitution of the chlorine atoms. The ability to replace one or two chlorine atoms from one or both methyl groups while leaving the others intact would allow for the creation of a diverse range of derivatives with tailored properties. Research into chemo- and regioselective strategies, possibly using advanced catalytic systems or enzymatic methods, could provide the required level of control. nih.govnih.gov For instance, enzyme engineering of unspecific peroxygenases has shown promise for selective benzylic oxidations, a technique that could potentially be adapted for the functionalization of this compound. nih.gov

The integration of continuous flow chemistry and automated synthesis platforms represents a major leap forward for the production and derivatization of this compound. nih.govwikipedia.org Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. rsc.orgbeilstein-journals.org The photochemical chlorination of p-xylene (B151628), a primary route to this compound, is particularly well-suited for flow reactors, which allow for precise control over light exposure and reaction time, minimizing the formation of byproducts. rsc.org

Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly screening different reagents and reaction conditions. sigmaaldrich.comresearchgate.net These systems, which combine robotics with data-driven algorithms, can perform multi-step reactions, purifications, and analyses with minimal human intervention. nih.govresearchgate.net Applying this technology to this compound could enable the high-throughput synthesis of libraries of new compounds for applications in materials science and drug discovery.

Exploration of Untapped Applications

While this compound is a known precursor to polymers and other materials, its full potential in more advanced applications remains largely untapped.

The rigid benzene core and the reactive dichloromethyl groups make this compound an intriguing candidate for supramolecular chemistry and the design of self-assembling systems. After conversion of the dichloromethyl groups into suitable linking moieties, such as pyrazole (B372694) or imidazole (B134444) units, this compound could serve as a building block for metal-organic frameworks (MOFs) or coordination polymers. nih.govrsc.org These materials are known for their porosity and potential applications in gas storage, separation, and catalysis.

Furthermore, its derivatives can act as cross-linkers to create complex three-dimensional polymer networks or gels. jlu.edu.cn The self-assembly of block and graft copolymers derived from this compound in various solvents could lead to the formation of structured nanoparticles with sophisticated morphologies. mdpi.comresearchgate.net Research in this area could focus on designing specific derivatives that self-assemble into predictable and functional supramolecular architectures.

The development of novel catalysts and reaction media is another promising frontier. Porous polymers synthesized from this compound can serve as robust supports for catalytic nanoparticles or organocatalysts. The high surface area and chemical stability of such polymers would be advantageous for creating highly active and recyclable catalytic systems.

There is also potential for the compound's derivatives to act as ligands in catalysis. For example, polyselenides derived from the related 1,4-bis(chloromethyl)benzene (B146612) have been shown to catalyze the oxidative cracking of alkenes. researchgate.net Similar catalytic activities could be explored for derivatives of this compound. The use of hybrid organic-inorganic perovskite materials, which have shown efficiency in the photocatalytic oxidation of benzylic alcohols, suggests that derivatives of this compound could play a role in novel photocatalytic systems. acs.org

Green Chemistry Innovations for Sustainable Production

Future production methods for this compound will increasingly be guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. ejcmpr.com A significant innovation is the use of photocatalysis with LED light sources, which can replace traditional, energy-intensive methods. google.com

One patented method describes a solvent-free synthesis of this compound from p-xylene and chlorine using an ionic liquid as a catalyst under LED irradiation. google.com This approach boasts a high conversion rate, fast reaction, and high product purity, making it suitable for industrial-scale production with a reduced environmental footprint. google.com Another sustainable approach involves using hydrogen peroxide and a halogen acid for benzylic halogenation, which generates water as the primary byproduct and avoids the stoichiometric waste associated with reagents like N-bromosuccinimide. beilstein-journals.org These greener synthetic routes represent a critical area of future research to ensure the long-term viability and environmental compatibility of this compound production.

Interdisciplinary Research with Biological and Medical Sciences

The unique chemical structure of this compound makes it a promising scaffold for the development of novel molecules with biological and medical applications. Interdisciplinary collaborations will be key to unlocking this potential.

The dichloromethyl groups on the benzene ring of this compound are reactive functional groups that can be readily converted into a variety of other functionalities. This chemical versatility makes it an attractive starting point for the synthesis of libraries of diverse compounds for targeted drug discovery. Future research in this area could focus on the design and synthesis of novel anticancer agents, antiviral compounds, or enzyme inhibitors based on the 1,4-disubstituted benzene scaffold. The rigid nature of the benzene ring can provide a well-defined three-dimensional structure for interacting with biological targets, while the substituents derived from the dichloromethyl groups can be tailored to optimize potency and selectivity.

Q & A

What are the recommended safety protocols for handling 1,4-Bis(dichloromethyl)benzene in laboratory settings?

Basic Research Focus
this compound poses significant health risks, including severe irritation to eyes, skin, and respiratory systems. Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is mandatory if ventilation is inadequate .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure.
  • Emergency Procedures: Immediate flushing with water for 15+ minutes upon skin/eye contact. For ingestion, avoid inducing vomiting; administer activated charcoal under medical supervision .
  • Storage: Store in airtight containers away from light and heat sources (melting point: 106–110°C; boiling point: 312°C) .

How can the purity and structural integrity of this compound be verified after synthesis?

Basic Research Focus
Post-synthesis characterization requires multi-modal analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm substitution patterns via 1^1H and 13^13C NMR. The dichloromethyl groups (-CHCl2_2) exhibit distinct splitting patterns (e.g., 1^1H NMR: δ 5.8–6.2 ppm for benzylic protons) .
  • X-ray Crystallography: Use programs like SHELX for single-crystal structure determination to validate molecular geometry .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect impurities (<1%) using non-polar columns (e.g., DB-5) with electron ionization (EI) mode .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Focus
The dichloromethyl groups induce electron-withdrawing effects, altering frontier molecular orbitals. Recommended approaches:

  • Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and polarizability. Comparative studies show MP2 methods improve accuracy for hyperpolarizability predictions .
  • Finite Field (FF) Method: Apply electric fields (0.001–0.005 a.u.) to compute dipole moments and polarizabilities. For example, HF/6-31G yields αxx_{xx} = 46% contribution to average polarizability .
  • Solvent Effects: Incorporate PCM models in Gaussian09 to simulate acetonitrile or DMSO environments .

How do dichloromethyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Advanced Research Focus
The -CHCl2_2 groups act as meta-directing deactivating substituents due to their -I (inductive) effect. Key observations:

  • Nitration: Predominant meta-substitution products form, with minor para-isomers due to steric hindrance. Reaction rates are slower compared to toluene derivatives (by ~103^3-fold) .
  • Sulfonation: Steric constraints from dichloromethyl groups favor sulfonic acid formation at the 2-position over 3-position (yield ratio: 7:3 in H2_2SO4_4 at 80°C) .
  • Halogenation: Bromination requires Lewis acid catalysts (e.g., FeBr3_3) to overcome deactivation, yielding 2-bromo-1,4-bis(dichloromethyl)benzene as the major product .

What are the challenges in analyzing photodegradation products of this compound?

Advanced Research Focus
Photolysis (λ = 254 nm) generates reactive intermediates, complicating analysis:

  • Radical Intermediates: Detect transient phenylsulfonyl radicals via ESR spectroscopy. Cage recombination leads to Fries rearrangement products (e.g., 2-hydroxy-5-(dichloromethyl)benzenesulfonic acid) .
  • Acidic Byproducts: Quantify sulfonic acids using reverse-phase HPLC (C18 column, 0.1% H3_3PO4_4 mobile phase) with UV detection at 210 nm. O2_2 accelerates acid formation via radical disproportionation .
  • GC-MS Limitations: Volatile chlorinated fragments (e.g., CH2_2Cl2_2) require cryogenic trapping to prevent loss during analysis .

How does this compound compare to analogous fluorinated derivatives in electronic applications?

Advanced Research Focus
Fluorinated analogs (e.g., 1,4-Bis(difluoromethyl)benzene) exhibit distinct electronic behaviors:

  • Electron-Withdrawing Strength: -CF2_2H groups have lower -I effects than -CHCl2_2 (Hammett σm_m: 0.43 vs. 0.69), reducing conjugation disruption in polymer backbones .
  • Dielectric Constants: Fluorinated derivatives show higher dielectric constants (ε = 3.8 vs. 2.9 for chlorinated analogs) due to stronger dipole interactions .
  • Thermal Stability: Chlorinated compounds decompose at lower temperatures (Tdec_{dec} = 250°C vs. 300°C for fluorinated) due to weaker C-Cl bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.